molecular formula C17H16Cl2N2O4S B213878 2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide

2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide

Cat. No.: B213878
M. Wt: 415.3 g/mol
InChI Key: TWZCWLWBTOAKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound with the molecular formula C17H16Cl2N2O4S It is known for its complex structure, which includes dichlorobenzamide and morpholinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(4-morpholinylsulfonyl)aniline . The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

2,4-Dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is unique due to the presence of both dichlorobenzamide and morpholinylsulfonyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H16Cl2N2O4S

Molecular Weight

415.3 g/mol

IUPAC Name

2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O4S/c18-12-4-5-15(16(19)10-12)17(22)20-13-2-1-3-14(11-13)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22)

InChI Key

TWZCWLWBTOAKAX-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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